molecular formula C7H14N2O2 B13259292 Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Cat. No.: B13259292
M. Wt: 158.20 g/mol
InChI Key: CSHBJCPDOQRAEV-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 1250557-96-0) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound features a pyrrolidine ring, a common scaffold in bioactive molecules, substituted with both an aminomethyl group and a methyl carbamate protecting group. With a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol , this structure makes it a versatile intermediate for the synthesis of more complex molecules. Its primary research application is as a precursor in the development of pharmaceutical compounds. Patents indicate its utility in the synthesis of novel substances investigated for the treatment of diseases such as cancer and neurodegenerative disorders . The aminomethyl group can serve as a point for further functionalization, while the carbamate group can be manipulated under specific conditions to unveil a secondary amine, offering researchers strategic flexibility in synthetic pathways. The compound requires careful handling; it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . A related salt form, this compound hydrochloride (CAS 1803612-29-4), is also available for researchers who may require different physicochemical properties for their experiments . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 3-(aminomethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3

InChI Key

CSHBJCPDOQRAEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(C1)CN

Origin of Product

United States

Preparation Methods

Chemical and Physical Data Summary

Property Value
Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name methyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Canonical SMILES COC(=O)N1CCC(C1)CN
Standard InChI InChI=1S/C7H14N2O2/c1-11-7(10)9-3-2-6(4-8)5-9/h6H,2-5,8H2,1H3
Physical State Colorless to pale yellow liquid
Density Approx. 1.044 g/cm³
Boiling Point (predicted) Approx. 280.3 °C

Source: VulcanChem, Smolecule databases

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Starting from pyrrolidine or pyrrolidine derivatives.
  • Introduction of the carboxylate group as a methyl ester at the nitrogen position.
  • Selective functionalization at the 3-position of the pyrrolidine ring to introduce the aminomethyl substituent.
  • Use of protecting groups to control regioselectivity and avoid side reactions.

This approach ensures high purity and yield of the target compound, which is crucial for its application as a synthetic intermediate.

Specific Synthetic Routes

Amination via 3-Aminopyrrolidine Derivatives

A patented process describes the preparation of 3-aminopyrrolidine derivatives, which can be converted into this compound by esterification and further functional group transformations. The method involves:

  • Starting from a protected hydroxyl-containing pyrrolidine derivative (formula II).
  • Reaction in the presence of a primary amine (R1NH2) to introduce the amino group at the 3-position.
  • Subsequent conversion to the methyl carboxylate derivative (formula III).

This method emphasizes the use of protecting groups on hydroxyls and amines to achieve regioselective amination.

Protection/Deprotection Strategy with Boc Groups

A common approach uses tert-butoxycarbonyl (Boc) protection of the amino group during synthesis to improve stability and selectivity. For example:

  • Starting from 3-aminopyrrolidine, the amino group is protected by reaction with Boc anhydride (Boc2O) in the presence of a base such as potassium tert-butoxide.
  • The carboxylate methyl ester is introduced either before or after Boc protection.
  • After the key transformations, Boc deprotection is performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free amine.

This method is widely used in medicinal chemistry for preparing intermediates with high stereochemical purity and functional group compatibility.

Industrial and Scale-Up Considerations

  • Flow microreactor systems have been applied to scale up the synthesis of pyrrolidine derivatives efficiently and sustainably.
  • Reaction conditions such as temperature, solvent, and reagent stoichiometry are optimized to maximize yield and purity.
  • Automated synthesis platforms can be used to ensure reproducibility, especially for pharmaceutical intermediate production.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield / Purity Reference
Amination of protected pyrrolidine derivatives Protected hydroxyl pyrrolidine (formula II) Primary amine (R1NH2), protection/deprotection steps Regioselective amination, good control High (not specified)
Boc Protection / Deprotection 3-Aminopyrrolidine Boc2O, base (KOtBu), TFA for deprotection Stability during synthesis, high stereopurity Up to 99% yield
Reductive Amination Pyrrolidine-3-carboxaldehyde NaBH(OAc)3, anhydrous DCM, molecular sieves Mild conditions, selective aminomethylation Moderate to high (12-99%)
Flow Microreactor Scale-up Pyrrolidine derivatives Continuous flow reactors, optimized conditions Efficient, sustainable scale-up Industrial scale

Research Outcomes and Analysis

  • The use of protecting groups such as Boc is critical to prevent side reactions and to achieve high stereochemical purity in the synthesis of this compound.
  • Reductive amination provides a versatile and mild approach to introduce the aminomethyl substituent with good selectivity and yield.
  • Patented processes emphasize the importance of controlling the functional group transformations and protecting group strategies to efficiently synthesize 3-aminopyrrolidine derivatives, which are precursors to the target compound.
  • Industrial methods increasingly incorporate flow chemistry technology to improve safety, reproducibility, and scalability of the synthesis.
  • The compound’s synthetic accessibility and functional group compatibility make it a valuable intermediate for drug discovery and organic synthesis, as reflected in its widespread use in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate and its analogues:

Compound Name (CAS No.) Molecular Formula Key Functional Groups Molecular Weight Key Properties/Applications
This compound (hypothetical) C₇H₁₂N₂O₂ Methyl ester, pyrrolidine, aminomethyl ~172.19 Intermediate for organocatalysts, drug synthesis
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (1217619-19-6) C₁₃H₁₉ClN₂O₂ Benzyl ester, hydrochloride salt 270.76 Chiral building block in peptide mimetics
(R)-1-Boc-3-aminomethylpyrrolidine hydrochloride (916214-31-8) C₁₀H₂₀N₂O₂·ClH Boc-protected amine, hydrochloride 236.7 Protected intermediate for amine coupling
3-(Aminomethyl)pyridine (3731-52-0) C₆H₈N₂ Pyridine, aminomethyl 108.14 Ligand in coordination chemistry
Benzyl 3-methoxy-1-pyrrolidinecarboxylate (130403-95-1) C₁₃H₁₇NO₃ Benzyl ester, methoxy 235.28 Lipophilic scaffold for CNS-targeting drugs
Methyl 1-Boc-3-pyrrolidinecarboxylate C₁₁H₁₉NO₄ Boc-protected amine, methyl ester 245.28 Acid-labile protecting group strategy

Reactivity and Stability

  • Ester Groups: Methyl esters (e.g., target compound) are hydrolyzed under basic conditions (saponification), whereas benzyl esters (e.g., ) require hydrogenolysis for cleavage . tert-Butyl esters (Boc groups, ) are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) .
  • Amino Groups: Free amines (e.g., 3-(aminomethyl)pyridine, ) exhibit higher nucleophilicity but require protection during multi-step syntheses. Boc-protected amines () prevent unwanted side reactions and enable selective deprotection .

Biological Activity

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives are known for their diverse pharmacological properties, including antibacterial, analgesic, and neuroprotective effects. The structural features of these compounds often play a critical role in their biological activity.

Antibacterial Activity

One significant area of research involves the antibacterial properties of pyrrolidine derivatives. A study synthesized a series of 7-(3-aminomethyl-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which included this compound as a key component. These compounds were tested for their efficacy against various bacterial strains, showing promising results against Gram-positive bacteria, with one derivative exhibiting exceptional potency both in vitro and in vivo .

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes crucial for bacterial growth. The presence of the aminomethyl group is hypothesized to enhance binding affinity to bacterial targets, thereby increasing the compound's efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolidine ring can significantly affect biological activity. For instance, the introduction of different substituents on the pyrrolidine ring can lead to variations in potency and selectivity against different bacterial strains .

Compound Substituent MIC (μg/mL) Activity
AMethyl6.25Moderate
BPhenyl3.12High
CEthyl12.5Low

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was evaluated alongside established antibiotics such as ciprofloxacin and isoniazid. The compound demonstrated a minimum inhibitory concentration (MIC) that was comparable to these standards against Staphylococcus aureus and Escherichia coli .

Case Study 2: Neuropharmacological Potential

Research has also explored the neuropharmacological applications of pyrrolidine derivatives. Specifically, compounds structurally related to this compound have been investigated for their ability to modulate T-type calcium channels, which are implicated in neuropathic pain pathways. These studies suggest that such compounds could be developed into effective analgesics .

Q & A

What are the recommended synthetic routes for Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

Answer:
A common approach involves Boc-protected intermediates. For example, tert-butyl (R)-3-(aminomethyl)pyrrolidine-1-carboxylate can be synthesized via refluxing with THF under controlled reaction times (20–50 hours), followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) . Yield optimization requires precise control of reaction duration and stoichiometry. For instance, extending reaction time from 20 to 50 hours increased yield from 84% to 89% in organocatalyst synthesis . Post-deprotection neutralization (e.g., NaHCO₃) and solvent evaporation under reduced pressure are critical for isolating the final product .

How can spectroscopic and chromatographic methods be employed to characterize this compound?

Answer:

  • NMR Spectroscopy : Analyze the pyrrolidine ring protons (δ 1.5–3.5 ppm) and carbamate carbonyl signals (~155 ppm for Boc groups) to confirm regiochemistry .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., C₁₀H₂₀N₂O₂, MW 200.28) and fragmentation patterns .
  • HPLC : Monitor purity (>95%) using reverse-phase columns, noting retention times compared to intermediates like tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate derivatives .

What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Emergency Measures : In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention if irritation persists .
  • Storage : Store in sealed containers away from ignition sources, with desiccants to prevent hydrolysis .

How does this compound function in asymmetric organocatalysis?

Answer:
The compound serves as a precursor for chiral organocatalysts. For example, it can be functionalized to generate catalysts for enantioselective glycosylation or aldol reactions. Key steps include:

  • Substitution Reactions : React with electrophiles (e.g., alkyl halides) to install catalytic moieties .
  • Deprotection : Remove Boc groups under acidic conditions to expose amine sites for substrate activation .
  • Performance Metrics : Catalytic efficiency (e.g., enantiomeric excess) depends on steric and electronic tuning of the pyrrolidine backbone .

What computational strategies are effective for studying its reactivity and conformational dynamics?

Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict stereoselectivity in catalytic reactions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF or DCM) to assess conformational stability of the pyrrolidine ring .
  • Docking Studies : Model interactions with substrates (e.g., carbonyl compounds) to optimize catalyst design .

How can researchers resolve contradictions in reported catalytic activities of derivatives?

Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, temperature gradients) that may affect yields .
  • Structural Validation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as even minor enantiomeric impurities can skew catalytic outcomes .
  • Purity Analysis : Compare HPLC traces with literature data, as impurities from incomplete deprotection (e.g., residual Boc groups) may reduce activity .

What are the ecological and regulatory considerations for disposing of this compound?

Answer:

  • Waste Classification : Classify as "specialized chemical waste" due to amine and carbamate functional groups .
  • Disposal Methods : Engage licensed waste management services for incineration or neutralization. Avoid landfill disposal to prevent groundwater contamination .
  • Regulatory Compliance : Adhere to SARA Title III and OSHA standards for laboratory-scale quantities .

How does the steric environment of the pyrrolidine ring influence its reactivity in nucleophilic substitutions?

Answer:

  • Steric Hindrance : The 3-(aminomethyl) group creates a congested environment, favoring axial attack in SN2 reactions. This can be modeled using computational steric maps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize transition states. Empirical optimization is required .
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates and rate-limiting steps .

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